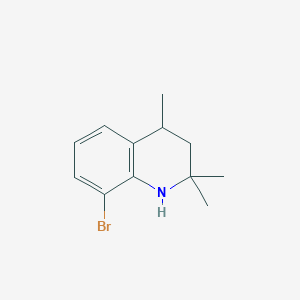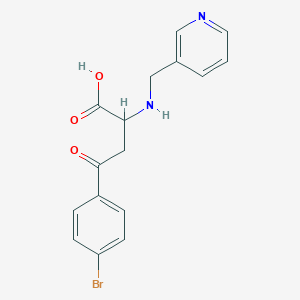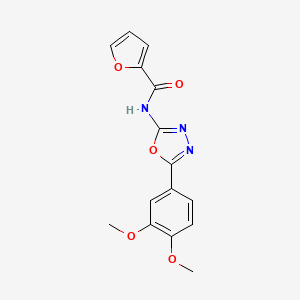![molecular formula C12H15N3O B2510236 2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine CAS No. 1226233-21-1](/img/structure/B2510236.png)
2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In
作用機序
The mechanism of action of 2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine involves its interaction with specific molecular targets in the body. The compound has been shown to inhibit the activity of specific enzymes and receptors, resulting in the modulation of various cellular processes. The precise mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine can have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory, antioxidant, and antiproliferative properties. The compound can also induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
One of the significant advantages of using 2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine in lab experiments is its high potency and specificity. The compound can be used at low concentrations, making it cost-effective. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability in certain experiments.
将来の方向性
There are several potential future directions for the research on 2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine. One of the significant areas of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the investigation of the compound's mechanism of action to identify new molecular targets for therapeutic intervention. Additionally, the compound's potential applications in the field of drug delivery and diagnostics could be explored further.
Conclusion:
2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. There are several potential future directions for research on this compound, and its potential as a therapeutic agent for various diseases continues to be explored.
合成法
The synthesis of 2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine involves the reaction of 2-methyl-5-aminopyrazole with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
2-Methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
2-methyl-5-[(4-methylphenoxy)methyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-3-5-11(6-4-9)16-8-10-7-12(13)15(2)14-10/h3-7H,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMFAXXTRXNUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN(C(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-[(4-methylphenoxy)methyl]-1H-pyrazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine](/img/structure/B2510157.png)
![(2S)-N-[2-fluoro-5-(1H-pyrrol-1-yl)phenyl]-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2510158.png)
![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-hydroxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2510159.png)
![3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2510160.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2510162.png)


![1'-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2510167.png)


![2-((7-((3-fluoro-4-methylphenyl)amino)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2510171.png)
